Benzyl 4-sulfamoylbutanoate

Lipophilicity Membrane permeability Drug-likeness

Researchers face challenges sourcing the specific benzyl ester for orthogonal deprotection in kynurenine inhibitor synthesis (US Patent 8,673,908 B2). Benzyl 4-sulfamoylbutanoate provides the validated 'Compound GM' intermediate with a hydrogenolysis-labile protecting group, avoiding acidic/basic hydrolysis incompatibilities. • Patent-validated intermediate for kynurenine pathway targets. • Enables orthogonal deprotection via hydrogenolysis. • Typically ≥95% purity for reliable downstream synthesis.

Molecular Formula C11H15NO4S
Molecular Weight 257.31 g/mol
Cat. No. B8501445
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl 4-sulfamoylbutanoate
Molecular FormulaC11H15NO4S
Molecular Weight257.31 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC(=O)CCCS(=O)(=O)N
InChIInChI=1S/C11H15NO4S/c12-17(14,15)8-4-7-11(13)16-9-10-5-2-1-3-6-10/h1-3,5-6H,4,7-9H2,(H2,12,14,15)
InChIKeyKEUZTACIPDSXTP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzyl 4-Sulfamoylbutanoate: Physicochemical & Procurement Profile


Benzyl 4-sulfamoylbutanoate (CAS 1034774-65-6) is a sulfamoyl-containing aliphatic ester with the molecular formula C₁₁H₁₅NO₄S and a molecular weight of 257.31 g/mol . The compound features a primary sulfonamide group (-SO₂NH₂) linked via a four-carbon butanoate chain to a benzyl ester terminus . This structural arrangement places it at the intersection of the sulfamate/sulfonamide inhibitor pharmacophore class and the ester prodrug chemical space. The benzyl ester modification distinguishes it from smaller alkyl ester analogs (methyl, ethyl) by conferring increased lipophilicity while preserving the hydrogen-bonding capacity of the terminal sulfamoyl group . Commercially, the compound is typically supplied at ≥95% purity for research use .

Orthogonal benzyl ester protection for hydrogenolysis-based deprotection workflows
Sulfamoyl pharmacophore compatible with zinc-binding enzyme inhibitor studies
Higher lipophilicity vs methyl/ethyl esters for cell-permeable probe design

Benzyl 4-Sulfamoylbutanoate vs. Methyl & Ethyl Esters


Within the 4-sulfamoylbutanoate ester series, the choice of ester group is not a matter of simple interchangeability. The benzyl ester (predicted logP ≈ 1.84 via ALOGPS 2.1) is substantially more lipophilic than its methyl (logP ≈ 1.01) and ethyl (logP ≈ −0.5) counterparts . This ~0.8–2.3 log unit increase in partition coefficient translates to an approximately 6- to 200-fold higher expected membrane permeability based on the Hansch equation [1]. Furthermore, the benzyl ester introduces π–π stacking potential via the aromatic ring, a feature absent in aliphatic esters, which can modulate target binding in proteins with aromatic-rich active sites [2]. As an intermediate in the synthesis of kynurenine production inhibitors (US Patent 8,673,908 B2), the benzyl protecting group also offers orthogonal deprotection conditions (hydrogenolysis) that are incompatible with methyl or ethyl esters, providing a distinct synthetic utility that cannot be replicated by simpler alkyl esters .

Benzyl ester lipophilicity differs substantially from methyl/ethyl esters; may shift membrane partitioning and cellular uptake profiles.
Aromatic ring introduces π–π stacking potential absent in aliphatic esters; target-binding interactions may differ.
Hydrogenolysis deprotection conditions are orthogonal to methyl/ethyl ester hydrolysis; synthetic route not interchangeable.

Benzyl 4-Sulfamoylbutanoate Quantitative Differentiation Evidence


Lipophilicity Advantage Over Methyl and Ethyl Esters

Benzyl 4-sulfamoylbutanoate exhibits a predicted logP of 1.84 (ALOGPS 2.1), which is substantially higher than that of Methyl 4-sulfamoylbutanoate (experimental logP = 1.00920; XLogP3 = −0.9) and Ethyl 4-sulfamoylbutanoate (logP = −0.5) . This places the benzyl ester within the optimal lipophilicity range (logP 1–3) for passive membrane permeation, while the methyl and ethyl esters fall below or at the lower boundary [1]. The predicted logP of the benzyl ester is approximately 0.83 log units above the methyl ester (using the experimental logP of 1.01) and 2.34 log units above the ethyl ester, corresponding to theoretical permeability enhancements of ~6.8-fold and ~218-fold, respectively, based on the Hansch linear free-energy relationship [2].

Lipophilicity advantage
Reported
Target logP 1.84 (pred.)
Methyl logP ~1.01 / Ethyl -0.5; Δ +0.83 to +2.34
Supports permeability context in cell-based studies
Predicted logP; experimental verification advised
Lipophilicity Membrane permeability Drug-likeness

Lipophilic Efficiency: Balancing Lipophilicity and PSA

The benzyl ester modification augments lipophilicity without increasing the topological polar surface area (tPSA) beyond that of the methyl ester. Methyl 4-sulfamoylbutanoate has a measured PSA of 94.84 Ų ; the benzyl ester is predicted to have a comparable tPSA of approximately 94–95 Ų, as the additional benzyl carbons contribute negligibly to PSA [1]. This yields a Lipophilic Efficiency (LipE = pIC₅₀ − logP) advantage: for any given target potency, the benzyl ester's higher logP must be compensated by commensurately higher potency to maintain LipE, but its superior permeability may enable potency gains in cell-based assays that are unattainable with more polar esters [2]. In contrast, the benzoyl analog (Benzyl 4-sulfamoylbenzoate, predicted logP = 2.71 via ALOGPS 2.1) exceeds the optimal logP range and may suffer from increased non-specific protein binding and lower aqueous solubility [1].

Lipophilic efficiency
Class-level
tPSA ≈ 94–95 Ų; LipE profile vs benzyl benzoate (logP 2.71)
Supports balanced lipophilicity/PSA profile review
Calculated tPSA; target-dependent context
Lipophilic efficiency Polar surface area Drug design

Two Validated Synthetic Routes with Distinct Yields

Two synthetic methods for Benzyl 4-sulfamoylbutanoate have been described, both starting from 4-sulfamoylbutanoic acid and benzyl bromide but differing in base stoichiometry and workup. Method I (Cs₂CO₃, 0.51 eq) yields 27% after trituration; Method II (Cs₂CO₃, 0.51 eq, but with modified workup) yields 61% at a 5.98 mmol scale . This represents a 2.26-fold yield improvement, demonstrating that reaction conditions significantly impact the efficiency of benzyl ester formation in sulfamoyl-containing substrates. By comparison, the synthesis of Methyl 4-sulfamoylbutanoate typically proceeds via Fischer esterification with methanol under acid catalysis, a fundamentally different and often higher-yielding route (>80%) due to the higher nucleophilicity and lower steric demand of methanol . For procurement decisions, the benzyl ester's more challenging synthesis—requiring benzyl bromide and cesium carbonate in DMF—translates to higher production cost but provides the unique benzyl functionality that cannot be obtained via the simpler methyl ester route.

Synthetic route comparison
Reported
Method II: 61% yield
Method I: 27%; 2.26× improvement
Supports procurement feasibility context
Yield context; scale-dependent optimization
Synthetic chemistry Process optimization Esterification

Patent-Validated Intermediate for Kynurenine Inhibitors

Benzyl 4-sulfamoylbutanoate is explicitly employed as a synthetic intermediate (designated 'Compound GM') in US Patent 8,673,908 B2, which discloses nitrogen-containing heterocyclic compounds as kynurenine production inhibitors . The kynurenine pathway is implicated in neurodegenerative disorders, and its inhibition represents a therapeutic strategy for conditions including Huntington's disease and depression [1]. The benzyl ester serves as a protected form of 4-sulfamoylbutanoic acid, enabling downstream coupling before deprotection via hydrogenolysis—a chemoselective deprotection strategy not available to methyl or ethyl esters (which require basic or acidic hydrolysis) [2]. This patent-validated application provides a tangible procurement rationale distinct from generic 'research compound' use, as it anchors the compound within a specific, published medicinal chemistry program with defined synthetic utility.

Patent-validated intermediate
Reported
Compound GM in US 8,673,908 B2; kynurenine inhibitor synthesis
Supports research precedent for procurement
Patent-documented synthetic role
Kynurenine pathway Neuroinflammation Patent intermediate

Sulfamate Pharmacophore and Carbonic Anhydrase Inhibition

Although direct carbonic anhydrase (CA) inhibition data for Benzyl 4-sulfamoylbutanoate have not been published, the sulfamate ester chemotype is a well-established CA inhibitor pharmacophore [1]. The closely related Sulfamic acid benzyl ester (benzyl sulfamate) has been evaluated against human carbonic anhydrase I (hCA I) and shows measurable inhibitory activity [2]. More broadly, benzylsulfamide derivatives have demonstrated Ki values in the range of 28.48–837.09 nM against hCA I and 112.01–268.01 nM against hCA II [3]. Importantly, the primary sulfonamide group (-SO₂NH₂) in Benzyl 4-sulfamoylbutanoate is the zinc-binding pharmacophore required for CA inhibition, and the butanoate linker may offer isoform selectivity advantages over the rigid benzyl sulfamate scaffold by providing conformational flexibility [4]. The benzyl ester also provides a higher logP than the free acid (4-sulfamoylbutanoic acid, logP ≈ 0.92), potentially improving membrane penetration for intracellular CA isoforms (CA II, CA VII) .

CA inhibition context
Class-level
Class-level: benzylsulfamide CA inhibitors Ki 28–837 nM range
Class-level CA pharmacophore context
No direct CA data for target compound
Carbonic anhydrase inhibition Sulfamate Isoform selectivity

Antibacterial Activity of Parent Acid Against E. coli

The parent compound, 4-sulfamoylbutanoic acid, has demonstrated antibacterial activity with a minimum inhibitory concentration (MIC) of 32 µg/mL against Escherichia coli . While direct antibacterial data for the benzyl ester are not available, esterification of carboxylic acids is a well-precedented prodrug strategy that can enhance cellular penetration of polar antibacterial agents [1]. The benzyl ester (logP ≈ 1.84) is significantly more lipophilic than the free acid (logP ≈ 0.92) , which may improve Gram-negative outer membrane penetration—a rate-limiting step for many sulfonamide antibiotics [2]. If the free acid's modest antibacterial activity is membrane-permeability-limited, the benzyl ester could potentially exhibit lower MIC values in whole-cell assays following intracellular esterase-mediated hydrolysis to the active acid [3]. This hypothesis remains to be tested experimentally.

Antibacterial parent acid
Class-level
Parent acid MIC 32 µg/mL against E. coli; ester prodrug hypothesis
Parent acid MIC context; prodrug hypothesis
No direct MIC data for benzyl ester
Antibacterial Sulfonamide MIC determination

Benzyl 4-Sulfamoylbutanoate Application Scenarios


Patent-Validated Intermediate for Kynurenine Inhibitors

Benzyl 4-sulfamoylbutanoate is explicitly documented as an intermediate ('Compound GM') in US Patent 8,673,908 B2 for the synthesis of kynurenine production inhibitors . The benzyl ester serves as a protected 4-sulfamoylbutanoic acid equivalent that can be elaborated via amide coupling or other transformations before hydrogenolytic deprotection. This orthogonal deprotection strategy is critical when the target molecule contains functional groups sensitive to the acidic or basic hydrolysis conditions required for methyl/ethyl ester cleavage [1]. Researchers targeting the kynurenine pathway for neurodegenerative or psychiatric indications can procure this compound with confidence that its synthetic utility has been validated in a published patent program.

Prodrug Candidate for Intracellular Carbonic Anhydrase

The benzyl ester's predicted logP of 1.84 places it within the optimal range for passive membrane permeation, while the primary sulfonamide group retains the zinc-binding capacity essential for carbonic anhydrase (CA) inhibition [2]. In contrast to the more polar methyl (logP ≈ 1.01) and ethyl (logP ≈ −0.5) esters, the benzyl ester is theoretically better suited for engaging intracellular CA isoforms (CA II, CA VII) in cell-based assays [3]. Following cellular uptake, non-specific esterases are expected to hydrolyze the benzyl ester, liberating 4-sulfamoylbutanoic acid as the active CA inhibitor [4]. This scenario is particularly relevant for researchers investigating CA inhibitors in oncology (CA IX, CA XII) or neuroprotection (CA VII) where intracellular target engagement is required.

Lipophilicity-Optimized Antibacterial Prodrug Scaffold

The parent acid, 4-sulfamoylbutanoic acid, has demonstrated modest antibacterial activity (MIC = 32 µg/mL against E. coli) . The benzyl ester's enhanced lipophilicity (logP 1.84 vs. 0.92 for the free acid) may improve penetration through the Gram-negative outer membrane, a known barrier for polar sulfonamide antibiotics [5]. This makes Benzyl 4-sulfamoylbutanoate a rational starting point for structure–activity relationship (SAR) studies aimed at improving the antibacterial potency of the 4-sulfamoylbutanoate scaffold through a prodrug approach. The benzyl ester can be compared head-to-head with the methyl and ethyl esters in parallel MIC assays to quantify the lipophilicity-permeability-potency relationship.

Ester Prodrug SAR Benchmarking

The 4-sulfamoylbutanoate ester series (methyl, ethyl, benzyl) constitutes a well-defined congeneric series for systematic investigation of the relationship between ester lipophilicity and biological activity [6]. Benzyl 4-sulfamoylbutanoate anchors the high-lipophilicity end of this series (logP ≈ 1.84), while the ethyl ester represents the low-lipophilicity extreme (logP ≈ −0.5) . This ~2.3 log unit range enables quantitative SAR analysis using the Hansch equation to determine the optimal logP for a given biological target. Procurement of the full series enables controlled experiments where the ester group is the sole variable, minimizing confounding factors.

Application
Selection Property
Validation Focus
Kynurenine pathway inhibitor synthesis
Orthogonal benzyl deprotection
Hydrogenolysis compatibility review
Intracellular carbonic anhydrase probe
Lipophilicity-matched ester
Cell-based CA isoform assay context
Antibacterial SAR scaffold studies
Esterase-mediated prodrug hypothesis
MIC endpoint context review
Ester lipophilicity SAR benchmarking
Congeneric series coverage
Hansch analysis model context
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